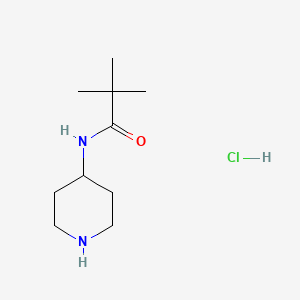

N-(Piperidine-4-yl)pivalamide hydrochloride

Description

Chemical Structure and Properties N-(Piperidine-4-yl)pivalamide hydrochloride (CAS: 1233958-86-5) is a piperidine derivative functionalized with a pivalamide (2,2-dimethylpropanamide) group and a hydrochloride salt. Its molecular formula is C₁₀H₂₁ClN₂O, with a molecular weight of 220.74 g/mol .

The hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

2,2-dimethyl-N-piperidin-4-ylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-10(2,3)9(13)12-8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIFFOTZVTYDHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1CCNCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidine-4-yl)pivalamide hydrochloride typically involves the reaction of piperidine with pivaloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of N-(Piperidine-4-yl)pivalamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is often carried out in large reactors with precise temperature and pressure control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidine-4-yl)pivalamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of piperidine-4-carboxylic acid derivatives.

Reduction: Formation of piperidine-4-ylmethanol derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-(Piperidine-4-yl)pivalamide hydrochloride is a chemical compound derived from piperidine, a heterocyclic amine, and is used in scientific research because of its unique chemical properties. It has a molecular formula of C10H21ClN2O. Piperidine derivatives are utilized in therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents.

Scientific Research Applications

N-(Piperidine-4-yl)pivalamide hydrochloride has a wide range of applications in scientific research:

- Chemistry Used as a building block in the synthesis of complex organic molecules.

- Biology Employed in the study of enzyme inhibition and receptor binding.

- Medicine Investigated for its potential therapeutic effects in treating neurological disorders. Some piperidine derivatives induce the expression of hif-1α protein and downstream target gene p21 and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis.

- Industry Used in the development of new materials and chemical processes.

The biological activity of N-(Piperidine-4-yl)pivalamide hydrochloride is linked to its interaction with specific biological targets. Piperidine structures often exhibit activity against various cancer cell lines and may influence metabolic pathways related to cell cycle regulation.

Case Studies and Research Findings

- Antitumor Efficacy Piperidine derivatives can induce cell cycle arrest in cancer cells through modulation of critical regulatory proteins such as p53 and cyclins.

- Antibacterial Properties Nitroxides derived from piperidine exhibit significant growth inhibition rates against bacterial strains, suggesting a potential application in antimicrobial therapies . Staphylococcus epidermidis is sensitive towards all piperidinyl nitroxides, with the highest antimicrobial effect observed for certain compounds. The presence of more electron-withdrawing substituents on the piperidine ring strengthens the antibacterial effect of the respective nitroxide against S. epidermidis .

- Metabolic Pathways Modifications in the piperidine structure can lead to variations in bioactivity and toxicity profiles, which are crucial for therapeutic applications. Hydroxylation occurs on the 2 or 3 position of the piperidine ring .

- Sigma-1 Receptor Ligands 4-acylaminopyrazolo[3,4-d]pyrimidines can be active on the sigma-1 receptor (σ 1R). A SAR study shows that the σ 1R requires the presence of relatively highly lipophilic substituents at opposite sides of the central scaffold, while selectivity versus the σ 2R can be improved by shortening the distance of the basic nitrogen to it .

Mechanism of Action

The mechanism of action of N-(Piperidine-4-yl)pivalamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, emphasizing differences in substituents, molecular weight, and biological activity:

Key Comparative Analysis

Functional Group Impact

- Pivalamide vs. Benzamide derivatives (e.g., compound in ) exhibit aromatic π-π stacking interactions, which may improve binding to biological targets like enzymes or receptors.

- Methoxy groups (e.g., ) increase polarity, balancing solubility and lipophilicity.

Industrial and Research Use

Biological Activity

N-(Piperidine-4-yl)pivalamide hydrochloride is a chemical compound that has garnered interest in various biological studies due to its potential therapeutic properties. This article explores the biological activity of this compound, drawing from diverse research findings, case studies, and data tables.

Chemical Structure and Properties

N-(Piperidine-4-yl)pivalamide hydrochloride belongs to the class of piperidine derivatives. Its molecular structure includes a piperidine ring substituted at the 4-position with a pivalamide group. This structural configuration is significant as it influences the compound's biological interactions and activities.

The biological activity of N-(Piperidine-4-yl)pivalamide hydrochloride is primarily linked to its interaction with specific biological targets. Research indicates that compounds with similar piperidine structures often exhibit activity against various cancer cell lines and may influence metabolic pathways related to cell cycle regulation.

Antimicrobial Activity

The antimicrobial potential of piperidine derivatives has also been explored. Research indicates that compounds with piperidine structures can demonstrate significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. For example, certain nitroxide radicals derived from piperidine showed varying degrees of growth inhibition against these bacterial strains . The exact efficacy of N-(Piperidine-4-yl)pivalamide hydrochloride in this context remains to be fully elucidated.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of N-(Piperidine-4-yl)pivalamide hydrochloride is essential for assessing its therapeutic viability. Similar compounds are often metabolized via cytochrome P450 enzymes, leading to various metabolites that may retain or enhance biological activity. For instance, studies on fentanyl analogs highlight the role of CYP3A4 in the metabolism of related piperidine compounds, which could provide insights into the metabolic pathways relevant to N-(Piperidine-4-yl)pivalamide hydrochloride .

Data Table: Biological Activities Overview

| Activity Type | Target | IC50 Value | Study Reference |

|---|---|---|---|

| Antitumor | HepG2 cells | 0.25 μM | |

| Antimicrobial | S. aureus | Varies | |

| Antimicrobial | S. epidermidis | Varies |

Case Studies and Research Findings

- Antitumor Efficacy : In a comparative study of piperidine derivatives, compounds were found to induce cell cycle arrest in cancer cells through modulation of critical regulatory proteins such as p53 and cyclins .

- Antibacterial Properties : The effectiveness of various nitroxides derived from piperidine against bacterial strains was documented, showcasing significant growth inhibition rates . This suggests a potential application for N-(Piperidine-4-yl)pivalamide hydrochloride in antimicrobial therapies.

- Metabolic Pathways : Insights into the metabolic pathways of similar compounds reveal that modifications in the piperidine structure can lead to variations in bioactivity and toxicity profiles, which are crucial for therapeutic applications .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of N-(Piperidine-4-yl)pivalamide hydrochloride to improve yield and purity?

- Answer : Synthesis optimization involves multi-step processes, including condensation reactions and subsequent HCl salt formation. Key parameters to adjust include solvent polarity (e.g., dichloromethane vs. ethanol), temperature control (40–60°C), and catalyst selection (e.g., triethylamine for deprotonation). Post-synthesis purification via recrystallization or column chromatography is critical. Monitoring reaction progress with TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are most effective for characterizing N-(Piperidine-4-yl)pivalamide hydrochloride?

- Answer : Structural confirmation requires a combination of:

- NMR spectroscopy (¹H/¹³C) to verify piperidine and pivalamide moieties.

- Mass spectrometry (HRMS) for molecular ion validation (expected m/z ~270.76 for C₁₃H₁₈N₂O₂·HCl).

- X-ray crystallography to resolve stereochemistry, particularly for the piperidine ring conformation .

Q. How can solubility and formulation challenges be addressed for in vitro studies?

- Answer : Due to its hydrochloride salt form, the compound is water-soluble but may aggregate in polar solvents. Pre-formulation studies should test co-solvents (e.g., DMSO:water mixtures) and assess stability via accelerated thermal stress tests (40°C/75% RH for 48 hours). Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. What strategies are employed to separate enantiomers of N-(Piperidine-4-yl)pivalamide hydrochloride, given its chiral piperidine core?

- Answer : Chiral resolution via HPLC using cellulose-based columns (e.g., Chiralpak® IC) with hexane:isopropanol mobile phases achieves baseline separation. Alternatively, diastereomeric salt formation with chiral acids (e.g., tartaric acid) can isolate enantiomers, followed by recrystallization .

Q. What mechanisms underlie the biological activity of N-(Piperidine-4-yl)pivalamide derivatives in enzyme inhibition studies?

- Answer : Piperidine derivatives often act as competitive inhibitors targeting enzymes like semicarbazide-sensitive amine oxidase (SSAO). The pivalamide group enhances lipophilicity, facilitating membrane penetration, while the piperidine nitrogen interacts with catalytic residues via hydrogen bonding. Activity assays (e.g., fluorometric or radiometric) should quantify IC₅₀ values under varied pH (6.5–8.0) to assess pH-dependent efficacy .

Q. How does thermal and photolytic stability impact experimental design for long-term studies?

- Answer : Thermal gravimetric analysis (TGA) reveals decomposition onset at ~180°C, while UV-Vis spectroscopy under 254 nm light detects photodegradation byproducts. For stability, store the compound at 4°C in amber vials under inert gas (argon). Include control samples in kinetic studies to correct for degradation .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

- Answer : Discrepancies often arise from substituent effects (e.g., methoxy vs. halogen groups altering steric/electronic profiles). Systematic SAR studies comparing IC₅₀ values, paired with molecular docking simulations (e.g., AutoDock Vina), can identify critical pharmacophoric features. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Methodological Considerations

- Safety Protocols : Handle with nitrile gloves and fume hoods due to potential respiratory irritation (GHS Category H313/H333). Emergency rinsing with water is advised for eye/skin contact .

- Data Validation : Use NIST reference standards for spectroscopic calibration. Report purity thresholds (≥95% by HPLC) and batch-specific variability in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.